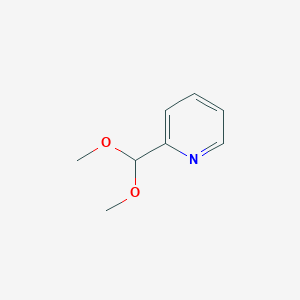

2-(Dimethoxymethyl)pyridine

CAS No.: 27443-36-3

Cat. No.: VC4747482

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27443-36-3 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 2-(dimethoxymethyl)pyridine |

| Standard InChI | InChI=1S/C8H11NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6,8H,1-2H3 |

| Standard InChI Key | QONJCPHYNRTNME-UHFFFAOYSA-N |

| SMILES | COC(C1=CC=CC=N1)OC |

Introduction

Key Findings

2-(Dimethoxymethyl)pyridine (CAS: 82736-91-2) is a pyridine derivative characterized by a dimethoxymethyl substituent at the 2-position of the pyridine ring. This compound exhibits unique reactivity due to its electron-rich aromatic system and protected aldehyde functionality, making it valuable in organic synthesis, medicinal chemistry, and materials science. Recent studies highlight its role as a precursor in cross-coupling reactions, catalytic processes, and pharmaceutical intermediates.

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2-(dimethoxymethyl)pyridine is C₈H₁₁NO₂, with a molar mass of 153.18 g/mol. Key structural features include:

-

A pyridine ring with a dimethoxymethyl (-CH(OCH₃)₂) group at the 2-position.

-

Planar aromaticity modified by the electron-donating methoxy groups, influencing its solubility and reactivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.153 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 246.1 ± 40.0 °C (predicted) | |

| pKa | 2.68 ± 0.27 (predicted) | |

| LogP (Partition Coefficient) | 1.373 |

The compound’s PSA (Polar Surface Area) is 31.35 Ų, indicating moderate polarity suitable for solubility in organic solvents like methanol and dichloromethane .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2-(dimethoxymethyl)pyridine typically involves acid-catalyzed acetal formation. A notable method from patent CN112661694B describes:

-

Methylation of Pyridine Derivatives: Reacting 4-pyridinecarbaldehyde with trimethyl orthoformate in the presence of a protonic acid catalyst (e.g., toluenesulfonic acid) at 30°C for 12 hours .

-

Hydrogenation: Subsequent hydrogenation using Ru/TiO₂ catalysts under 2–4 MPa H₂ pressure yields piperidine derivatives, demonstrating the versatility of dimethoxymethylpyridines as intermediates .

Reaction Scheme:

Continuous Flow Synthesis

Recent advancements adapt flow chemistry for improved selectivity. For example, α-methylation of pyridines using Raney nickel in a continuous flow setup achieves >90% yield, suggesting potential applicability for scaling 2-(dimethoxymethyl)pyridine production .

Reactivity and Functionalization

Electrophilic Substitution

The dimethoxymethyl group directs electrophiles to the 4- and 6-positions of the pyridine ring. For instance:

-

Nitration: Produces 4-nitro-2-(dimethoxymethyl)pyridine with HNO₃/H₂SO₄ .

-

Halogenation: Bromine in acetic acid yields 5-bromo derivatives, critical for Suzuki-Miyaura cross-coupling .

Reductive Transformations

Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine, preserving the dimethoxymethyl group for further functionalization .

Applications in Organic Synthesis

Cross-Coupling Reactions

2-(Dimethoxymethyl)pyridine serves as a boronic ester precursor. For example, 2-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester (CAS: 1150632-93-1) facilitates Suzuki couplings to synthesize biaryl pharmaceuticals .

Table 2: Representative Coupling Reactions

| Substrate | Product | Yield |

|---|---|---|

| Aryl halides | Biaryl derivatives | 75–92% |

| Vinyl triflates | Styrylpyridines | 68–85% |

Pharmaceutical Intermediates

The compound is a key intermediate in antitubercular agents. Derivatives like 3-aminothieno[2,3-b]pyridine-2-carboxamides show IC₉₀ values <1 μM against Mycobacterium tuberculosis .

Spectroscopic Characterization

IR and NMR Data

-

IR (Vapor Phase): Strong absorption at 1,250 cm⁻¹ (C-O stretch) and 1,580 cm⁻¹ (pyridine ring) .

-

¹H NMR (CDCl₃): δ 8.50 (d, 1H, pyridine-H), 4.85 (s, 1H, CH(OCH₃)₂), 3.40 (s, 6H, OCH₃) .

Mass Spectrometry

The ESI-MS spectrum exhibits a base peak at m/z 153.08 ([M+H]⁺), consistent with the molecular formula C₈H₁₁NO₂ .

Industrial and Research Trends

Catalysis

Ru/TiO₂ catalysts enable efficient hydrogenation of 2-(dimethoxymethyl)pyridine to piperidine derivatives, critical for agrochemicals like nitrapyrin .

Drug Discovery

Novel analogs exhibit antimicrobial and anticancer activity. For instance, 7-chloro-8-(dimethoxymethyl)dioxino[2,3-b]pyridine (CAS: 1346446-96-5) shows promise in kinase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume